molecular formula C11H9Br3O3 B3152371 2-(2,4,6-Tribromophenoxy)ethyl acrylate CAS No. 7347-19-5

2-(2,4,6-Tribromophenoxy)ethyl acrylate

Cat. No.: B3152371
CAS No.: 7347-19-5
M. Wt: 428.9 g/mol
InChI Key: AMBJXYFIMKHOQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Tribromophenoxy)ethyl acrylate typically involves the following steps :

    Formation of 2,4,6-Tribromophenol Sodium Salt: 2,4,6-Tribromophenol is reacted with sodium hydroxide to form the sodium salt of 2,4,6-tribromophenol.

    Esterification Reaction: The sodium salt of 2,4,6-tribromophenol is then reacted with an acrylate ester to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Tribromophenoxy)ethyl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Polymerization: The acrylate group allows the compound to undergo polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amine-substituted product.

    Polymerization: The major products are polymers with varying chain lengths and properties depending on the reaction conditions.

Scientific Research Applications

2-(2,4,6-Tribromophenoxy)ethyl acrylate has several scientific research applications :

    Chemistry: It is used as a monomer in the synthesis of polymers with flame-retardant properties.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.

    Industry: It is used in the production of flame-retardant materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Tribromophenoxy)ethyl acrylate involves its interaction with various molecular targets and pathways . The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the acrylate group allows the compound to undergo polymerization, forming polymers with unique properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acrylate group, which allows it to undergo polymerization reactions, forming polymers with flame-retardant properties. This makes it particularly valuable in the production of flame-retardant materials and coatings.

Properties

IUPAC Name

2-(2,4,6-tribromophenoxy)ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br3O3/c1-2-10(15)16-3-4-17-11-8(13)5-7(12)6-9(11)14/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJXYFIMKHOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=C(C=C(C=C1Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064639
Record name Tribromophenoxyethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7347-19-5
Record name 2-(2,4,6-Tribromophenoxy)ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7347-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(2,4,6-tribromophenoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007347195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(2,4,6-tribromophenoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tribromophenoxyethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-tribromophenoxy)ethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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